![molecular formula C10H15BO3 B1418831 [4-(1-Ethoxyethyl)phenyl]boronic acid CAS No. 1287753-39-2](/img/structure/B1418831.png)
[4-(1-Ethoxyethyl)phenyl]boronic acid
説明
“[4-(1-Ethoxyethyl)phenyl]boronic acid” is a chemical compound with the molecular weight of 194.04 . It is a white powder and its IUPAC name is 4-(1-ethoxyethyl)phenylboronic acid .
Molecular Structure Analysis
The InChI code for “[4-(1-Ethoxyethyl)phenyl]boronic acid” is 1S/C10H15BO3/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “[4-(1-Ethoxyethyl)phenyl]boronic acid” are not available, boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . They are utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .Physical And Chemical Properties Analysis
“[4-(1-Ethoxyethyl)phenyl]boronic acid” is a solid at room temperature . It should be stored at temperatures between 0-8°C .科学的研究の応用
Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
-
Sensing Applications : Boronic acids are used in the development of synthetic receptors for low molecular compounds . They are also used in novel detection methodologies .
-
Protein Manipulation and Cell Labelling : Boronic acids interact with proteins, allowing for their manipulation and cell labelling .
-
Electrophoresis of Glycated Molecules : Boronic acids are used for electrophoresis of glycated molecules .
-
Building Materials for Microparticles : Boronic acids are employed as building materials for microparticles for analytical methods .
-
Polymers for the Controlled Release of Insulin : Boronic acids are used in polymers for the controlled release of insulin .
-
Therapeutics and Separation Technologies : Boronic acids are used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
-
Suzuki-Miyaura Coupling : Boronic acids, including “[4-(1-Ethoxyethyl)phenyl]boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds. The reaction involves the coupling of a boronic acid with an aryl or vinyl halide, catalyzed by a palladium(0) complex .
-
Chemical Synthesis : Boronic acids are used as intermediates in the synthesis of complex organic molecules . They can react with various compounds, making them useful in a wide range of chemical reactions .
-
Drug Discovery : Boronic acids have found applications in drug discovery, due to their ability to form reversible covalent complexes with proteins and enzymes . This makes them useful in the development of proteasome inhibitors, which are used in cancer treatment .
-
Material Science : Boronic acids are used in the creation of boron-containing polymers and resins . These materials have unique properties, such as high thermal stability and resistance to oxidative degradation .
-
Agriculture : Some boronic acids are used as herbicides and pesticides . They can inhibit the growth of certain types of plants and pests .
-
Biochemistry : Boronic acids can form reversible covalent bonds with sugars, which makes them useful in the study of carbohydrate-containing molecules in biochemistry .
-
Organic Synthesis : Boronic acids are often used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
-
Chemical Sensors : Boronic acids can form reversible covalent bonds with diols and amines, making them useful in the development of chemical sensors . For example, they can be used to detect glucose, which is important in the management of diabetes .
-
Drug Delivery Systems : The ability of boronic acids to form reversible covalent bonds can also be exploited in the design of drug delivery systems . For example, they can be used to create pH-responsive systems that release their cargo in response to changes in pH .
-
Catalysis : Boronic acids can act as Lewis acids, making them useful in catalysis . They can catalyze a variety of reactions, including Diels-Alder reactions, Michael additions, and aldol condensations .
-
Material Science : Boronic acids can be used in the creation of boron-containing polymers and resins . These materials have unique properties, such as high thermal stability and resistance to oxidative degradation .
-
Biochemistry : Boronic acids can form reversible covalent bonds with sugars, which makes them useful in the study of carbohydrate-containing molecules in biochemistry .
Safety And Hazards
将来の方向性
Boronic acids, including “[4-(1-Ethoxyethyl)phenyl]boronic acid”, have potential for diverse applications. They are increasingly being used in research, particularly in the development of therapeutics and separation technologies . Their ability to form boronate esters with diols makes them useful in various areas such as biological labeling, protein manipulation and modification, and the development of therapeutics .
特性
IUPAC Name |
[4-(1-ethoxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUASAVPZGSGDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280648 | |
| Record name | B-[4-(1-Ethoxyethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Ethoxyethyl)phenyl]boronic acid | |
CAS RN |
1287753-39-2 | |
| Record name | B-[4-(1-Ethoxyethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(1-Ethoxyethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



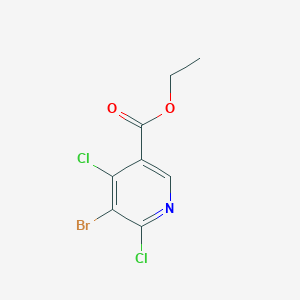
![4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine](/img/structure/B1418750.png)
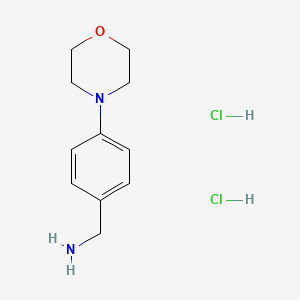
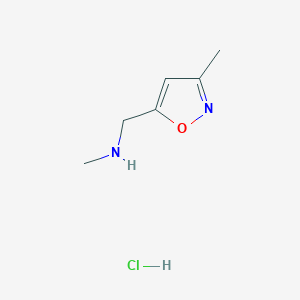
![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)
![[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine](/img/structure/B1418758.png)
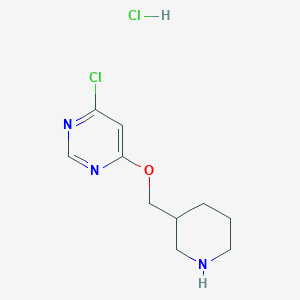
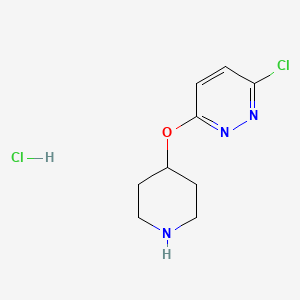

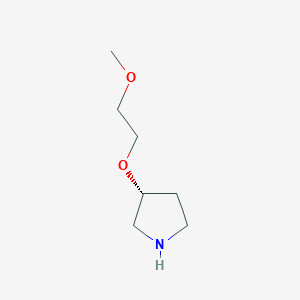
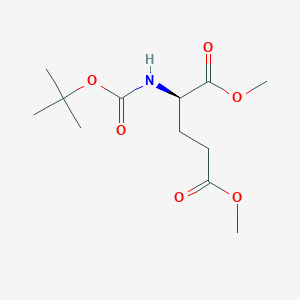
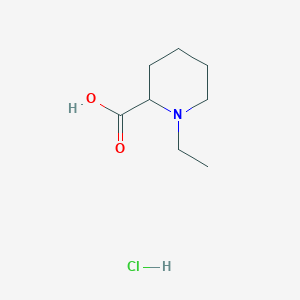
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)
![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)